molecular formula C19H25N3O3 B2581215 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097868-08-9

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No.: B2581215
CAS No.: 2097868-08-9
M. Wt: 343.427
InChI Key: RVQLHCBGTFYAAE-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097868-08-9) is a high-purity chemical compound offered for research applications. With a molecular formula of C19H25N3O3 and a molecular weight of 343.4201 g/mol, this acetamide derivative features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its extensive therapeutic profile . The pyrazole moiety is a significant pharmacophore of immense significance in pharmaceutical research, and pyrazole-containing compounds are a current focus in the cultivation of suitable anti-inflammatory and anticancer agents . Researchers are exploring such molecules as potential biomolecules for these purposes . Furthermore, pyrazole derivatives have a documented history of application as protein kinase inhibitors, which are relevant in the context of abnormal cell growth diseases . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use . All buyers assume responsibility to confirm product identity and/or purity for their specific research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-17-9-4-14(12-18(17)25-2)13-19(23)21-15-5-7-16(8-6-15)22-11-3-10-20-22/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLHCBGTFYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Cyclohexylation: The pyrazole is then reacted with cyclohexyl bromide under basic conditions to introduce the cyclohexyl group.

    Acylation: The final step involves the acylation of the intermediate with 3,4-dimethoxyphenylacetic acid chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Shares the 3,4-dimethoxyphenyl group but differs in the linker (ethylamine vs. cyclohexyl) and core (benzamide vs. acetamide).
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90 °C) .
  • Key Differences: Rip-B’s benzamide group may reduce solubility compared to the acetamide in the target compound.

Triazole Derivatives (e.g., Compound 6m)

  • Structure : Features a triazole ring instead of pyrazole, with substituents like chlorophenyl and naphthyloxy groups .
  • Functional Groups : IR data for 6m highlights –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹), suggesting hydrogen-bonding capacity and halogen interactions .
  • Key Differences :
    • The triazole in 6m may confer different pharmacokinetic properties (e.g., metabolic stability) compared to the pyrazole in the target compound.
    • Chlorine substituents (as in 6m) could enhance lipophilicity but increase toxicity risks.

Pyrido-Pyrimidinone Derivatives

  • Structure : Complex fused-ring systems (e.g., pyrido[1,2-a]pyrimidin-4-one) with 3,4-dimethoxyphenyl and piperidinyl/tetrahydropyridinyl groups .
  • Key Differences: The rigid pyrido-pyrimidinone core may enhance target selectivity but reduce bioavailability compared to the flexible acetamide scaffold. Piperidine/tetrahydropyridine substituents in these derivatives could modulate blood-brain barrier penetration.

Comparative Data Table

Compound Molecular Weight Key Functional Groups Notable Properties
Target Compound ~371.4 (calc.) Acetamide, pyrazole, dimethoxy High lipophilicity (predicted)
Rip-B 313.36 Benzamide, dimethoxy, ethylamine m.p. 90 °C, 80% yield
Compound 6m 393.11 Triazole, chlorophenyl, naphthyl HRMS [M+H]⁺: 393.1112, IR –C–Cl at 785 cm⁻¹
Pyrido-Pyrimidinone Derivatives ~450–500 (est.) Fused heterocycle, dimethoxy Potential CNS activity

Research Implications and Limitations

  • Synthetic Challenges : The cyclohexyl-pyrazole group in the target compound may require multi-step synthesis (e.g., cyclohexane functionalization and click chemistry), contrasting with the straightforward amidation in Rip-B .
  • Data Gaps : Experimental data (e.g., solubility, IC₅₀ values) for the target compound are absent in the cited sources, necessitating further studies for direct comparison.

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